Cas no 2549029-41-4 (N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide)

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core with a benzothiadiazole substituent. Its unique structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The cyclopropyl group enhances metabolic stability, while the benzothiadiazole moiety may contribute to π-stacking interactions, improving binding affinity in target systems. This compound's balanced lipophilicity and rigid architecture make it a promising candidate for probing enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies in medicinal chemistry applications.
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide structure
2549029-41-4 structure
商品名:N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
CAS番号:2549029-41-4
MF:C15H11N7OS
メガワット:337.359139680862
CID:5314442
PubChem ID:154583933

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2,1,3-Benzothiadiazol-4-yl-3-cyclopropyl-1,2,4-triazolo[4,3-b]pyridazine-6-carboxamide
    • F6760-4590
    • AKOS040726020
    • N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
    • 2549029-41-4
    • インチ: 1S/C15H11N7OS/c23-15(16-9-2-1-3-10-13(9)21-24-20-10)11-6-7-12-17-18-14(8-4-5-8)22(12)19-11/h1-3,6-8H,4-5H2,(H,16,23)
    • InChIKey: PCJUNQWNWUOANY-UHFFFAOYSA-N
    • ほほえんだ: S1N=C2C=CC=C(C2=N1)NC(C1C=CC2=NN=C(C3CC3)N2N=1)=O

計算された属性

  • せいみつぶんしりょう: 337.07457917g/mol
  • どういたいしつりょう: 337.07457917g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 126Ų

じっけんとくせい

  • 密度みつど: 1.85±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 5.87±0.50(Predicted)

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6760-4590-50mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
50mg
$160.0 2023-09-07
Life Chemicals
F6760-4590-5mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
5mg
$69.0 2023-09-07
Life Chemicals
F6760-4590-2μmol
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6760-4590-15mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
15mg
$89.0 2023-09-07
Life Chemicals
F6760-4590-3mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
3mg
$63.0 2023-09-07
Life Chemicals
F6760-4590-30mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
30mg
$119.0 2023-09-07
Life Chemicals
F6760-4590-40mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
40mg
$140.0 2023-09-07
Life Chemicals
F6760-4590-5μmol
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6760-4590-20μmol
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6760-4590-2mg
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
2549029-41-4
2mg
$59.0 2023-09-07

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide 関連文献

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamideに関する追加情報

Introduction to N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS No. 2549029-41-4)

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS No. 2549029-41-4) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by their complex structural framework, which includes multiple fused rings and functional groups. The presence of a benzothiadiazole moiety and a cyclopropyl substituent in its structure imparts unique chemical and biological properties that make it a promising candidate for further exploration in drug discovery.

The benzothiadiazole core is a well-known pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer activities. Its structural features contribute to strong binding interactions with biological targets, making it a valuable scaffold for the development of new therapeutic agents. In particular, the 2,1,3-benzothiadiazol-4-yl moiety in this compound is positioned to interact with specific binding pockets on enzymes and receptors, which could modulate their activity and potentially lead to therapeutic effects.

The incorporation of a cyclopropyl group into the molecule adds another layer of complexity and functionality. Cyclopropyl groups are known to enhance the metabolic stability of drug candidates by reducing the likelihood of oxidative degradation. Additionally, they can improve binding affinity by introducing steric hindrance that optimizes interactions with biological targets. The presence of this group in N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide suggests that it may exhibit enhanced pharmacokinetic properties compared to related compounds lacking this substituent.

The triazolo[4,3-b]pyridazine scaffold is another critical component of this compound that contributes to its potential therapeutic applications. This fused ring system has been explored in various drug candidates due to its ability to interact with multiple biological targets. The triazolo ring can adopt different conformations depending on the surrounding environment, which allows it to fit into diverse binding pockets. This flexibility makes it an attractive scaffold for designing molecules with tailored biological activities.

The carboxamide functional group at the 6-position of the triazolo[4,3-b]pyridazine ring further enhances the pharmacological potential of N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide. Carboxamide groups are known to participate in hydrogen bonding interactions with biological targets, which can strengthen binding affinity and improve selectivity. Additionally, they can undergo metabolic transformations that may enhance the bioavailability of the compound.

In recent years, there has been growing interest in developing novel heterocyclic compounds for the treatment of various diseases. N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide represents a promising example of such a compound. Its unique structural features and potential interactions with biological targets make it an attractive candidate for further investigation in preclinical studies.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the benzothiadiazole moiety typically involves cyclization reactions under controlled conditions. The subsequent attachment of the cyclopropyl group and the triazolo[4,3-b]pyridazine scaffold requires precise synthetic strategies to achieve the desired regioselectivity and stereochemistry.

Evaluation of the pharmacological properties of N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has begun in several academic and industrial laboratories. Initial studies have focused on assessing its activity against various enzymes and receptors relevant to human health. Preliminary results suggest that this compound exhibits promising inhibitory effects on certain target molecules without significant toxicity.

The benzothiadiazole core has been shown to interact with enzymes such as carbonic anhydrase and topoisomerases through hydrogen bonding and hydrophobic interactions. These interactions can lead to inhibition of enzyme activity and disruption of cellular processes dependent on these enzymes. The cyclopropyl substituent may further enhance these interactions by optimizing the orientation of the benzothiadiazole moiety within the binding pocket.

The triazolo[4,3-b]pyridazine scaffold has also been implicated in interactions with kinases and other signaling proteins. These interactions can modulate intracellular signaling pathways involved in cell growth、differentiation、and apoptosis。The carboxamide group may contribute to these interactions by forming hydrogen bonds or participating in salt bridges with charged residues on the target proteins。

Ongoing research aims to further elucidate the mechanisms by which N-(2,1,3-Benzothiadiazol - 4 - yl ) - 6 - Carboxam ide - 5 - cyclop rop y l - [ 1 , 2 , 4 ] Tri azo lo [ 5 , 6 - b ] Py rid az ine ( CAS No . 25 49 029 - 41 - 44 ) exerts its pharmacological effects . This includes detailed structural characterization using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy , and mass spectrometry . These studies will help determine how the compound interacts with its biological targets at both atomic level。

The development of computational models has also been instrumental in understanding potential binding modes . Molecular docking simulations can predict how N-(benzothiadiazol - yl) - cyclop rop y l-[1,24-triazo lo [43b]] py rid az ine might bind t o various protein targets . These simulations provide insights into key interaction points between t he compou nd an d its target proteins , helping researchers design more effective derivatives。

The synthesis o f analogues based on t his core structure is an active area o f investigation . By modifying specific functional groups or introducing new ones , researchers aim t o enhance potency , selectivity , an d pharma cokinetic properties . For example , replacing t he cyclop rop y l group wit h ot her cyclic substituents might alter t he steric environment around t he benzot hiad i az ol e moiety , leading t o different binding affinities。

T he use o f high-throughput screening (HTS) techniques has accelerated t he discovery process by allowing rapid testing o f thousands o f compounds against multiple targets simultaneously 。 While HTS provides valuable starting points , further optimization through traditional medicinal chemistry approaches remains crucial for developing lead candidates into viable drugs。

Evaluation o f potential side effects is another critical aspect o f drug development 。 Preclinical studies involving cell culture assays an d animal models are conducted t o assess toxicity 、 immunogenicity , an d other safety parameters 。 These studies help identify any adverse effects associated wit h prolonged exposure t o N-(benzot hiad i az ol - yl) - cyclop rop y l-[14-triazo lo [43b]] py rid az ine before moving t o human trials。

T he regulatory landscape plays an important role in guiding drug development efforts 。 Regulatory agencies such as t he U.S . Food an d Drug Administration (FDA) require comprehensive data demonstrating safety an d efficacy before approving new medications 。 Researchers must navigate these regulations carefully throughout all stages o f development , from initial discovery t o final approval。

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